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molecular formula C10H6O3 B8802239 4-oxo-4H-chromene-2-carbaldehyde

4-oxo-4H-chromene-2-carbaldehyde

Cat. No. B8802239
M. Wt: 174.15 g/mol
InChI Key: STIGNTJPMPNNCK-UHFFFAOYSA-N
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Patent
US04158663

Procedure details

A mixture of 4H-1-benzopyran-4-one-2-carboxaldehyde (400 mg, 0.0023 m) and sodium borohydride (8.8 mg. 0.0023 m) in methanol (20 ml) was stirred at room temperature for 30 minutes. The solvent was removed at reduced pressure to give a white solid. The solid was washed with water, sucked dry, and recrystallized from ethanol to give white crystals (220 mg, 55%), m.p. 165°-167°.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8.8 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[CH:3]=[C:2]1[CH:12]=[O:13].[BH4-].[Na+]>CO>[OH:13][CH2:12][C:2]1[O:1][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
O1C(=CC(C2=C1C=CC=C2)=O)C=O
Name
Quantity
8.8 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1OC2=C(C(C1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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